1,3,5-Undecatriene is a linear hydrocarbon with the chemical formula and a molecular weight of approximately 150.26 g/mol. It is classified as a conjugated diene due to the alternating double bonds present in its structure. This compound is typically a colorless to pale yellow liquid, exhibiting a fruity, green aroma reminiscent of pineapple and tropical spruce needle . Its unique scent profile makes it valuable in the fragrance and flavor industries, where it is used to impart green and herbal notes in various formulations .
Several methods exist for synthesizing 1,3,5-undecatriene:
1,3,5-Undecatriene finds applications across various industries:
1,3,5-Undecatriene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,3-Undecadiene | Diene | Contains only one double bond pair; less aromatic. |
2-Methyl-1,3-butadiene | Diene | Shorter chain; more volatile; distinct odor profile. |
(Z,E)-1,3,5-Undecatriene | Isomer | Different geometric configuration; varied aroma. |
(E,E)-1,3,5-Undecatriene | Isomer | More stable configuration; less aromatic intensity. |
The primary uniqueness of 1,3,5-undecatriene lies in its specific arrangement of double bonds and its resulting aromatic profile that distinguishes it from other similar compounds. Its application in both fragrance and flavoring industries further emphasizes its importance among related compounds .
The development of synthetic methodologies for producing stereoselectively defined trienes marked a significant advancement in this field, allowing researchers to study specific isomers and their properties in greater detail. As analytical techniques became more sophisticated, researchers gained deeper insights into the structure-property relationships that govern these fascinating molecular systems.
Conjugated dienes and trienes often serve as the simplest possible model compounds in experimental and theoretical studies of polyenes. As such, 1,3,5-Undecatriene occupies an important position in the study of extended π-electron systems. Its three double bonds, connected by single bonds, create a delocalized electronic structure that exhibits characteristic properties distinct from isolated double bonds.
The significance of 1,3,5-Undecatriene in conjugated system research stems from several factors. First, it represents a manageable system for studying electron delocalization effects without the complexity of larger polyenes. Second, its various stereoisomers (such as (3E,5Z)-, (3Z,5E)-, and (E,E)-forms) provide valuable insights into how geometric configuration affects molecular properties and reactivity. Third, its presence in natural products and its role in contributing distinctive aromas make it relevant to both fundamental and applied research.
The photochemistry of conjugated trienes like 1,3,5-Undecatriene has been particularly illuminating. Studies have shown that these compounds can undergo various photochemical transformations including electrocyclizations, fragmentations, photoreductions, and photoadditions. These reactions have helped chemists understand fundamental concepts in orbital symmetry and pericyclic reactions.
Research on 1,3,5-Undecatriene has evolved significantly over time, reflecting broader shifts in chemical research methodologies and priorities. Early studies focused primarily on isolation, structure determination, and basic reactivity patterns. As synthetic and analytical techniques advanced, the focus shifted toward more detailed examinations of electronic structure, conformational analysis, and reaction mechanisms.
In recent decades, several new research paradigms have emerged. One significant development has been the increased focus on stereoselective synthesis methods, enabling precise control over the configuration of each double bond in the triene system. For instance, recent work has demonstrated the use of palladium-catalyzed migration/Heck sequences for highly stereoselective synthesis of trisubstituted 1,3,5-trienes.
Another evolving area is the study of how these compounds interact with biological systems, particularly in the context of olfactory perception and plant signaling. As our understanding of smell perception has advanced, the role of compounds like 1,3,5-Undecatriene in these processes has gained greater attention. Additionally, computational chemistry has increasingly been applied to predict and explain the properties and reactions of conjugated trienes, representing a shift from purely experimental approaches to combined theoretical-experimental methodologies.
The (E,E)-isomer features trans configurations at both the 3,4- and 5,6-double bonds, resulting in an extended, planar molecular geometry. This configuration exhibits greater thermodynamic stability compared to other stereoisomers due to reduced steric strain between substituents [1]. The compound’s synthesis often involves Wittig reactions between allylic phosphonium salts and α,β-unsaturated aldehydes, followed by selective hydrogenation . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct coupling constants (J = 15–16 Hz for trans-vinylic protons) [1], while its mass spectrum shows a base peak at m/z 150 corresponding to the molecular ion [1].
Palladium-catalyzed methodologies represent one of the most significant advances in the stereoselective synthesis of 1,3,5-undecatriene. The palladium-copper catalyzed coupling reaction has emerged as a particularly effective approach for constructing the triene framework with high stereochemical control [1] [2]. This methodology employs (E)-1-chloro-1,3-butadiene as a key starting material, which undergoes coupling with terminal alkynes in the presence of bis(benzonitrile)palladium chloride and copper iodide catalysts [1].
The reaction mechanism involves initial oxidative addition of the vinyl chloride to the palladium center, followed by transmetalation with the alkyne-copper complex. The subsequent reductive elimination step forms the desired carbon-carbon bond while maintaining the stereochemical integrity of the double bonds [1]. This process typically achieves yields of 75-85% with excellent stereoselectivity, making it particularly valuable for the synthesis of the (3E,5Z) isomer [1].
Recent developments in palladium-catalyzed cascade reactions have expanded the scope of these methodologies [3] [4]. Three-component palladium-catalyzed cascade reactions have been developed that allow for the regiospecific and stereoselective synthesis of substituted undecatriene derivatives. These approaches utilize allenes as intermediates and demonstrate compatibility with various aryl iodides containing both electron-donating and electron-withdrawing groups [4].
The palladium-catalyzed approach offers several advantages including mild reaction conditions, high functional group tolerance, and the ability to control both regioselectivity and stereoselectivity. The methodology is particularly effective for the preparation of naturally occurring isomers such as cis-galbanolene [1].
The Wittig reaction represents a fundamental approach for the stereoselective synthesis of 1,3,5-undecatriene, offering predictable stereochemical outcomes through the careful selection of ylide partners and reaction conditions [6]. This methodology involves the reaction of phosphonium ylides with appropriate aldehydes to construct the triene framework with defined stereochemistry .
The mechanism of the Wittig reaction proceeds through the formation of a phosphonium ylide, which acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde substrate [6]. The resulting betaine intermediate undergoes cyclization to form a four-membered oxaphosphetane ring, which subsequently decomposes via a reverse [2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide [6].
For 1,3,5-undecatriene synthesis, the Wittig reaction can be applied using methylene triphenylphosphorane with (2E,4E)-decadienal to produce the (3E,5E) isomer with yields of approximately 90% . Alternatively, the (3E,5Z) isomer can be obtained using hexyltriphenylphosphonium bromide with (E)-2,4-pentadienal, achieving yields of around 67% .
The stereochemical outcome of the Wittig reaction depends significantly on the nature of the ylide and the reaction conditions. Stabilized ylides typically provide E-alkenes, while non-stabilized ylides tend to favor Z-alkenes [6]. The reaction conditions, including temperature and solvent choice, must be carefully controlled to maximize both yield and stereoselectivity .
Cross-coupling strategies for 1,3,5-undecatriene synthesis encompass a range of transition metal-catalyzed approaches that enable the formation of carbon-carbon bonds with high stereochemical control [7] [8]. These methodologies have evolved from traditional palladium-catalyzed processes to include nickel-catalyzed reactions and other emerging cross-coupling protocols [8].
The development of cross-coupling reactions has been particularly important for the synthesis of conjugated polyenes, as these compounds were previously difficult to access through reliable synthetic methods [9]. The formation of carbon-carbon bonds between sp2-hybridized carbons has revolutionized the synthetic approach to compounds like 1,3,5-undecatriene [7].
One significant advancement in cross-coupling methodology is the use of trimethylsilylethynylzinc chloride in palladium-catalyzed reactions with appropriate electrophiles [10]. This approach provides high diastereoselectivity and regioselectivity, allowing for the controlled synthesis of specific undecatriene isomers [10].
Nickel-catalyzed cross-coupling reactions have also emerged as valuable alternatives to palladium-catalyzed processes [8]. These reactions often proceed through different mechanistic pathways and can offer complementary reactivity profiles. The use of nickel catalysts can be particularly advantageous for challenging substrate combinations and can provide access to undecatriene derivatives that are difficult to obtain through palladium catalysis [8].
The success of cross-coupling strategies depends on careful optimization of reaction conditions, including catalyst selection, ligand choice, base selection, and reaction temperature [7]. The development of new catalytic systems continues to expand the scope and efficiency of these transformations [8].
Triplet sensitization mechanisms play a crucial role in the photochemical synthesis of 1,3,5-undecatriene derivatives, offering unique pathways for the formation of complex molecular architectures [11] [12]. These mechanisms involve the transfer of energy from a sensitizer molecule to the substrate, populating the triplet excited state and enabling subsequent chemical transformations [11].
The triplet sensitization process begins with the absorption of light by a sensitizer molecule, typically a heavy atom-containing compound such as a metalloporphyrin or transition metal complex [12]. The sensitizer undergoes intersystem crossing to populate its triplet state, which then transfers energy to the substrate through a triplet-triplet energy transfer mechanism [11]. This process is particularly effective when the triplet energy of the sensitizer is higher than that of the substrate [12].
In the context of 1,3,5-undecatriene synthesis, triplet sensitization has been demonstrated to facilitate di-π-methane rearrangements and other photochemical transformations [13]. The use of acetone, acetophenone, or benzophenone as triplet sensitizers has been shown to accelerate these reactions compared to direct irradiation [13].
The efficiency of triplet sensitization depends on several factors, including the triplet energy gap between sensitizer and substrate, the triplet lifetime of the sensitizer, and the diffusion rates of the molecules involved [12]. Long triplet lifetimes are particularly beneficial as they allow for efficient energy transfer even at low concentrations [12].
Recent developments in triplet sensitization have focused on the development of heavy atom-free sensitizers that can achieve high triplet yields while maintaining long triplet lifetimes [14]. These systems often employ thermally activated delayed fluorescence molecules that can efficiently populate triplet states without the need for heavy atoms [14].
Solid-state photochemistry offers unique opportunities for the synthesis of 1,3,5-undecatriene derivatives through reactions that are not accessible in solution phase [15] [16]. The crystal lattice environment provides a rigid framework that can control the stereochemical outcome of photochemical reactions and enable transformations that would be thermodynamically unfavorable in solution [16].
The topochemical postulate, formulated by Schmidt, states that the course of solid-state photochemical reactions can be predicted from the crystal structure of the reactant [16]. This principle has been successfully applied to the photodimerization of various compounds, including those that can serve as precursors to undecatriene systems [16].
Solid-state photochemical reactions often proceed with high stereoselectivity due to the constraints imposed by the crystal lattice [15]. The packing arrangement of molecules in the crystal determines the relative orientation of reactive groups and can lead to products that are not obtainable through solution-phase chemistry [16].
One particularly interesting application of solid-state photochemistry is the achievement of asymmetric induction through the use of chiral crystal environments [13]. When achiral molecules are crystallized with chiral auxiliaries, the resulting solid-state photochemical reactions can produce optically active products with significant enantiomeric excesses [13].
The solid-state photochemistry of conjugated systems has been extensively studied, with particular attention to the effects of crystal packing on the reactivity and selectivity of photochemical transformations [15]. The development of molecular solar thermal energy storage systems has also benefited from solid-state photochemical approaches, where photoinduced cycloaddition reactions can store energy in strained ring systems [15].
Asymmetric induction in the synthesis of 1,3,5-undecatriene derivatives represents a significant challenge due to the inherent achiral nature of the target molecule. However, when the undecatriene framework is incorporated into larger molecular structures or when chiral centers are introduced during the synthetic process, asymmetric induction becomes crucial for controlling the stereochemical outcome [13] [17].
The concept of asymmetric induction based on enantiotopic group differentiation has been particularly important in this context [18]. This approach involves the differentiation of enantiotopic functional groups attached to a prochiral center, creating new chiral centers through the synthetic process [18]. The methodology has been successfully applied to the synthesis of various chiral compounds that contain the undecatriene motif [18].
Solid-state photochemical approaches have demonstrated remarkable success in achieving asymmetric induction [13]. The use of chiral crystal environments created by crystallizing achiral substrates with optically pure chiral amines can lead to the formation of optically active products with enantiomeric excesses as high as 41% [13]. This approach is particularly valuable because it allows for the generation of chirality from achiral starting materials [13].
Catalytic asymmetric synthesis has also been applied to the formation of undecatriene-containing structures [17]. Multi-component cycloaddition reactions using chiral catalysts have been developed for the synthesis of alkaloid targets that incorporate the undecatriene framework [17]. These reactions typically employ rhodium-catalyzed [2+2+2] cycloadditions with chiral ligands to control the stereochemical outcome [17].
The development of asymmetric synthetic methodologies for undecatriene derivatives continues to be an active area of research, with particular focus on the development of new chiral catalysts and the optimization of reaction conditions to achieve high levels of enantioselectivity [17] [18].
Cycloaddition reactions represent a powerful class of transformations for the synthesis of 1,3,5-undecatriene derivatives and related compounds [19] [20]. These reactions are governed by orbital symmetry considerations and can proceed through either thermal or photochemical pathways, each offering distinct advantages for the synthesis of specific target molecules [19].
The Diels-Alder cycloaddition reaction, a [4+2] cycloaddition, has been extensively studied for the synthesis of cyclohexene derivatives that can serve as precursors to undecatriene systems [19]. This reaction typically proceeds under mild thermal conditions and exhibits high stereoselectivity, making it particularly valuable for the synthesis of complex polycyclic structures [19].
Photochemical [2+2] cycloadditions have also been investigated for the synthesis of cyclobutane-containing intermediates that can be transformed into undecatriene derivatives [19] [21]. These reactions typically require ultraviolet irradiation and can provide access to strained ring systems that are difficult to prepare through thermal methods [21].
The [6+4] cycloaddition reaction has emerged as a particularly interesting transformation for the synthesis of large-ring systems containing the undecatriene motif [22]. This reaction involves the cycloaddition of a six-electron component (such as a triene) with a four-electron component (such as a diene) to form ten-membered ring systems [22]. The reaction has been successfully applied to the synthesis of bicyclo[4.4.1]undecatriene derivatives [22].
Higher-order cycloadditions, such as [5+2] cycloadditions, have also been explored for the synthesis of undecatriene-containing frameworks [23]. These reactions typically require transition metal catalysis and can provide access to seven-membered ring systems that incorporate the undecatriene motif [23].
The development of new cycloaddition methodologies continues to expand the synthetic toolbox available for undecatriene synthesis, with particular emphasis on the development of catalytic asymmetric variants and the exploration of new reaction pathways [20] [19].
Green chemistry principles have been increasingly applied to the synthesis of 1,3,5-undecatriene derivatives, with the goal of developing more sustainable and environmentally friendly synthetic methods [24] [25]. These approaches focus on minimizing waste, reducing the use of hazardous reagents, and improving the overall efficiency of synthetic processes [24].
Atom economy represents a fundamental principle of green chemistry that has been applied to undecatriene synthesis [24]. One-pot multicomponent reactions have been developed that maximize the incorporation of starting materials into the final product, thereby reducing waste and improving efficiency [24]. Mannich-type reactions have been particularly successful in this regard, allowing for the simultaneous formation of multiple bonds in a single synthetic operation [26].
The use of safer solvents and reaction conditions has been another important focus of green chemistry approaches to undecatriene synthesis [24]. Aqueous reaction media and phase-transfer catalysis have been employed to replace traditional organic solvents, reducing the environmental impact of the synthetic process [27]. Solvent-free conditions have also been developed for certain transformations, further improving the sustainability of the synthetic methods [24].
Catalytic processes have been emphasized in green chemistry approaches, as they allow for the use of substoichiometric amounts of reagents and often provide higher selectivity than stoichiometric methods [24]. The development of recyclable catalysts and the use of earth-abundant metals have been particular areas of focus [24].
Renewable feedstocks have also been incorporated into green chemistry approaches to undecatriene synthesis [24]. The use of bio-based starting materials and the development of synthetic routes that utilize naturally occurring compounds have been explored as alternatives to petroleum-derived starting materials [24].
The implementation of green chemistry principles in undecatriene synthesis has led to the development of more sustainable synthetic methods that maintain high efficiency and selectivity while reducing environmental impact [24].
Mannich addition reactions have emerged as versatile synthetic tools for the construction of 1,3,5-undecatriene derivatives, offering efficient pathways for carbon-carbon bond formation and the introduction of nitrogen-containing functional groups [26] [28]. These reactions involve the condensation of an aldehyde, an amine, and an enolizable compound to form β-amino carbonyl products that can serve as precursors to undecatriene systems [29].
The classical Mannich reaction has been adapted for the synthesis of undecatriene derivatives through the use of specialized starting materials and reaction conditions [30] [31]. The reaction of deca-1,4-diyne with formaldehyde and secondary amines under Mannich-type conditions has been developed as a key step in the synthesis of undeca-1,3,5-triene [30]. This approach involves the formation of N,N-disubstituted undeca-2,5-diynyl-amine intermediates that can be subsequently transformed into the desired triene products [31].
Three-component radical homo Mannich reactions have been developed as alternatives to the classical ionic Mannich reaction [26]. These radical-mediated processes allow for the use of enolizable aldehydes as substrates, significantly expanding the scope of the Mannich reaction for the synthesis of γ-amino carbonyl compounds [26]. The reaction employs electrophilic radicals generated from thiols via desulfurization processes facilitated by visible light [26].
Asymmetric Mannich reactions have been developed for the synthesis of chiral undecatriene derivatives [32]. These reactions employ chiral catalysts to achieve high levels of stereoselectivity in the formation of new carbon-carbon bonds [32]. The development of sterically hindered and deconjugative α-regioselective asymmetric Mannich reactions has been particularly successful in this regard [32].
Biocatalytic Mannich reactions have been explored as green alternatives to traditional chemical methods [28]. Lipase-catalyzed direct Mannich reactions have been developed for the synthesis of heterocyclic Mannich bases that can serve as precursors to undecatriene derivatives [28]. These biocatalytic approaches offer several advantages, including mild reaction conditions, high selectivity, and the use of renewable catalysts [28].
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